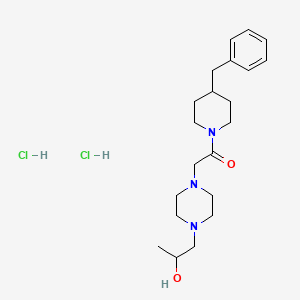

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C21H35Cl2N3O2 and its molecular weight is 432.43. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Bioactivation

Saracatinib (AZD-0530), a drug in clinical trials by AstraZeneca, showcases a dual kinase inhibitory action, selectively targeting Src and Bcr-Abl tyrosine-kinase. Its structure includes an N-methyl piperazine group and a 1,3 benzodioxole group, which are pivotal for its pharmacological activity. Metabolic profiling reveals that the N-methyl piperazine group can form iminium intermediates susceptible to bioactivation, potentially explaining some side effects observed in clinical trials. The formation of these intermediates alongside the bioactivation of the 1,3-benzodioxole group into ortho-quinone intermediates, which can conjugate with GSH, illustrates the compound's complex metabolic pathway. This pathway involves hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, contributing to the drug's pharmacokinetics and pharmacodynamics (Attwa et al., 2018).

Chemical and Pharmacological Attributes

Piperazine derivatives, integral to many pharmaceuticals, demonstrate a broad spectrum of biological activities. These compounds, owing to their flexibility in chemical modifications, have been extensively studied for their therapeutic potentials in various domains, including anticancer, antibacterial, antifungal, anti-inflammatory activities, and more. The incorporation of piperazine and its analogues in molecular structures significantly influences the pharmacokinetic and pharmacodynamic properties of drugs. This adaptability makes piperazine a vital pharmacophore in drug discovery and design, highlighting its importance in the development of new therapeutic agents (Rathi et al., 2016).

Antimicrobial Applications

Piperazine and its analogues have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This activity underscores the potential of piperazine-based molecules as a cornerstone in the development of new antimycobacterial agents. The extensive research on piperazine's structure-activity relationship (SAR) aids medicinal chemists in designing molecules that are safer, more selective, and cost-effective for treating tuberculosis. The diversity of piperazine-based compounds' pharmacological actions further emphasizes their versatility and potential in addressing a range of infectious diseases (Girase et al., 2020).

Role in Allergic Inflammations

Small molecule antagonists targeting the CCR3 chemokine receptor, which is implicated in allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, often include piperazine derivatives. These antagonists represent a strategic approach to mitigating allergic inflammation by inhibiting the receptor's action. The structure-activity relationships of these antagonists reveal various chemical classes, including piperazine derivatives, that have shown efficacy in inhibiting eosinophil chemotaxis and calcium mobilization induced by CCR3 agonists. This therapeutic strategy, using piperazine-based CCR3 antagonists, points to their potential utility in treating allergic diseases, demonstrating the broad applicability of piperazine derivatives in medicinal chemistry (Willems & IJzerman, 2009).

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2.2ClH/c1-18(25)16-22-11-13-23(14-12-22)17-21(26)24-9-7-20(8-10-24)15-19-5-3-2-4-6-19;;/h2-6,18,20,25H,7-17H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVYSPGYIRYHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)

![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)

![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)